N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including a dimethylamino group, a piperidinyl group, a pyrimidinyl group, and a fluorobenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperidinyl and dimethylamino groups. The final step usually involves the sulfonation of the fluorobenzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: The aromatic fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in the development of new drugs.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-fluorobenzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used in the treatment of urinary tract infections.
Uniqueness
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-fluorobenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C17H22FN5O2S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C17H22FN5O2S/c1-22(2)16-15(12-19-17(20-16)23-10-4-3-5-11-23)21-26(24,25)14-8-6-13(18)7-9-14/h6-9,12,21H,3-5,10-11H2,1-2H3 |
InChI Key |
VRYJCWFLTJKZOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCCC3 |
Origin of Product |
United States |
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